molecular formula C15H10Cl2N4O4 B11961542 N-(3,4-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide CAS No. 357267-32-4

N-(3,4-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide

Cat. No.: B11961542
CAS No.: 357267-32-4
M. Wt: 381.2 g/mol
InChI Key: HDDXYSDMLYPRCG-QGMBQPNBSA-N
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Description

N-(3,4-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation of 3,4-dichloroaniline with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting hydrazone is then reacted with an appropriate acylating agent to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The hydrazone moiety can be oxidized to form corresponding azines or other derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Corresponding amines.

    Reduction: Azines or other oxidized derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group and hydrazone moiety could play crucial roles in its activity, potentially involving redox reactions and interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide: Unique due to its specific substitution pattern and functional groups.

    This compound: Similar hydrazone compounds with different substituents on the phenyl ring or variations in the nitrobenzylidene moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

CAS No.

357267-32-4

Molecular Formula

C15H10Cl2N4O4

Molecular Weight

381.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(2-nitrophenyl)methylideneamino]oxamide

InChI

InChI=1S/C15H10Cl2N4O4/c16-11-6-5-10(7-12(11)17)19-14(22)15(23)20-18-8-9-3-1-2-4-13(9)21(24)25/h1-8H,(H,19,22)(H,20,23)/b18-8+

InChI Key

HDDXYSDMLYPRCG-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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